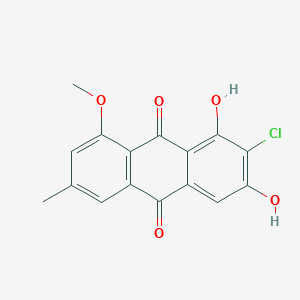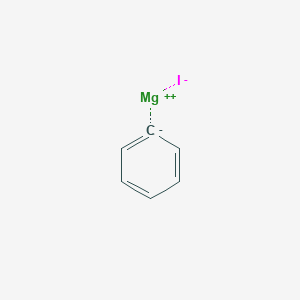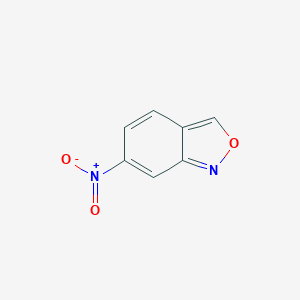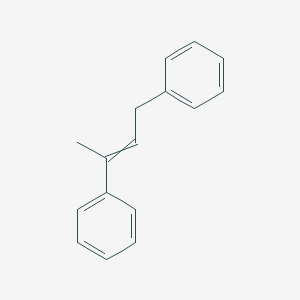
3-Phenylbut-2-enylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylbut-2-enylbenzene, also known as trans-β-methylstyrene, is an organic compound with the chemical formula C11H12. It is a colorless liquid with a sweet, floral odor and is commonly used in the production of polymers, resins, and synthetic rubber. In recent years, there has been growing interest in the scientific research application of 3-Phenylbut-2-enylbenzene due to its unique chemical properties and potential for use in various fields.
作用機序
The mechanism of action of 3-Phenylbut-2-enylbenzene is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant and detoxification responses.
Biochemical and Physiological Effects:
Studies have shown that 3-Phenylbut-2-enylbenzene exhibits a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Additionally, it has been shown to have potential applications in the development of new materials and polymers.
実験室実験の利点と制限
One advantage of using 3-Phenylbut-2-enylbenzene in lab experiments is its unique chemical properties, which make it a valuable compound for use in various fields. However, one limitation is that it can be difficult to synthesize and purify, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for the scientific research application of 3-Phenylbut-2-enylbenzene. One potential direction is the development of new drugs for the treatment of various diseases. Another potential direction is the development of new materials and polymers with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 3-Phenylbut-2-enylbenzene and its potential applications in various fields.
科学的研究の応用
The unique chemical properties of 3-Phenylbut-2-enylbenzene make it a valuable compound for use in scientific research. It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for use in the development of new drugs for the treatment of various diseases. Additionally, it has been shown to have potential applications in the development of new materials and polymers due to its ability to form stable bonds with other molecules.
特性
CAS番号 |
17342-56-2 |
|---|---|
製品名 |
3-Phenylbut-2-enylbenzene |
分子式 |
C16H16 |
分子量 |
208.3 g/mol |
IUPAC名 |
3-phenylbut-2-enylbenzene |
InChI |
InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-12H,13H2,1H3 |
InChIキー |
HZVVYGOMBYKZGF-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CC(=CCC1=CC=CC=C1)C2=CC=CC=C2 |
同義語 |
1,3-Diphenyl-2-butene |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

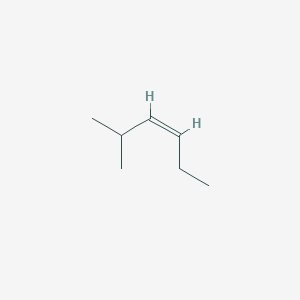
![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)

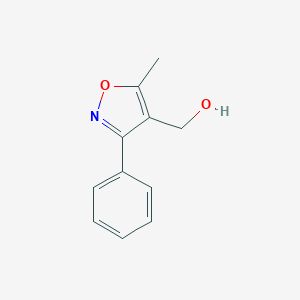

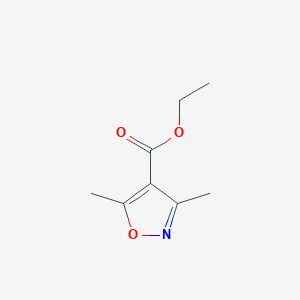

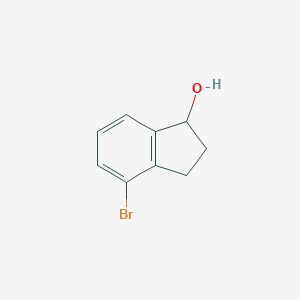
![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
